Cas no 86488-00-8 (6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one)

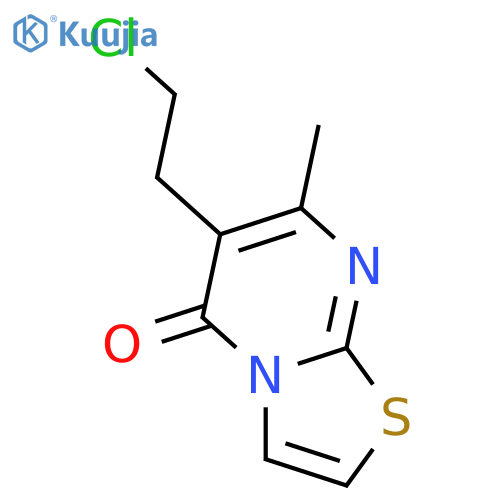

86488-00-8 structure

商品名:6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one

CAS番号:86488-00-8

MF:C9H9ClN2OS

メガワット:228.698559522629

MDL:MFCD02093803

CID:1851930

PubChem ID:817872

6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one 化学的及び物理的性質

名前と識別子

-

- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(2-chloroethyl)-7-methyl-

- 6-(2-chloroethyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- 6-(2-Chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (ACI)

- 6-(2-Chloroethyl)-7-methylthiazolo[3,2-a]pyrimidin-5-one

- BS-41673

- DB-382861

- EN300-199680

- SY173137

- 6-(2-chloroethyl)-7-methyl-5h-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- 6-(2-chloroethyl)- 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

- MFCD02093803

- SVZSNASRUSJMAF-UHFFFAOYSA-N

- 86488-00-8

- SCHEMBL4497496

- 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

- 6-(2 -chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

- DTXSID80355868

- CS-0061204

- 6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one

-

- MDL: MFCD02093803

- インチ: 1S/C9H9ClN2OS/c1-6-7(2-3-10)8(13)12-4-5-14-9(12)11-6/h4-5H,2-3H2,1H3

- InChIKey: SVZSNASRUSJMAF-UHFFFAOYSA-N

- ほほえんだ: O=C1N2C(SC=C2)=NC(C)=C1CCCl

計算された属性

- せいみつぶんしりょう: 228.0124118g/mol

- どういたいしつりょう: 228.0124118g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 58Ų

6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB489546-250 mg |

6-(2-Chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |

86488-00-8 | 250MG |

€415.00 | 2023-04-20 | ||

| Enamine | EN300-199680-0.25g |

6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

86488-00-8 | 95% | 0.25g |

$353.0 | 2023-09-16 | |

| Enamine | EN300-199680-0.5g |

6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

86488-00-8 | 95% | 0.5g |

$557.0 | 2023-09-16 | |

| Enamine | EN300-199680-1.0g |

6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

86488-00-8 | 95% | 1g |

$714.0 | 2023-05-31 | |

| Enamine | EN300-199680-2.5g |

6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

86488-00-8 | 95% | 2.5g |

$1399.0 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1014590-1g |

5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(2-chloroethyl)-7-methyl- |

86488-00-8 | 95% | 1g |

$235 | 2023-09-04 | |

| Alichem | A089007769-250mg |

6-(2-Chloroethyl)-7-methyl-5h-thiazolo[3,2-a]pyrimidin-5-one |

86488-00-8 | 95% | 250mg |

$232.56 | 2023-08-31 | |

| TRC | C984855-100mg |

6-(2-Chloroethyl)-7-methyl-5h-thiazolo[3,2-A]pyrimidin-5-one |

86488-00-8 | 100mg |

$ 295.00 | 2022-06-06 | ||

| Chemenu | CM471267-250mg |

5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(2-chloroethyl)-7-methyl- |

86488-00-8 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| Enamine | EN300-199680-0.1g |

6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

86488-00-8 | 95% | 0.1g |

$248.0 | 2023-09-16 |

6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

86488-00-8 (6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:86488-00-8)6-(2-Chloroethyl)-7-methyl-5h-thiazolo3,2-Apyrimidin-5-one

清らかである:99%

はかる:1g

価格 ($):168.0